VBY-825

Übersicht

Beschreibung

VBY-825 ist ein neuartiger, reversibler Inhibitor mehrerer Cystein-K cathepsine, darunter die Cathepsine B, L, S, V, F und K . Cathepsine sind Proteasen, die eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielen, darunter Proteinabbau, Antigenpräsentation und Apoptose . This compound hat eine hohe Wirksamkeit gegen diese Cathepsine gezeigt, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültigen Kupplungsreaktionen . Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsmethoden für this compound sind so konzipiert, dass der Syntheseprozess hochskaliert wird, während gleichzeitig die Qualität und Konsistenz der Verbindung erhalten bleibt . Dies beinhaltet die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Zum Beispiel können Oxidationsreaktionen von this compound zur Bildung von oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können . Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, wodurch sich möglicherweise seine inhibitorische Aktivität und Selektivität verändert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der Proteaseinhibition zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln . In der Biologie wird this compound verwendet, um die Rolle von Cathepsinen in verschiedenen zellulären Prozessen zu untersuchen, wie z. B. Proteinabbau, Antigenpräsentation und Apoptose .

In der Medizin hat sich this compound als potenzieller Therapeutikum für die Behandlung von Krankheiten erwiesen, die mit einer dysregulierten Proteaseaktivität einhergehen, wie z. B. Krebs, neurodegenerative Erkrankungen und Entzündungskrankheiten . Es wurde in präklinischen Studien verwendet, um seine Wirksamkeit bei der Reduzierung des Tumorwachstums, der Hemmung des Knochenabbaus und der Linderung von Schmerzen zu bewerten .

In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Cathepsine abzielen . Seine hohe Wirksamkeit und Selektivität machen es zu einem wertvollen Werkzeug für die Medikamentenforschung und -entwicklung .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität mehrerer Cystein-K cathepsine reversibel hemmt . Die Verbindung bindet an die aktive Stelle der Cathepsine und verhindert, dass sie ihre Substrate spalten . Diese Hemmung stört verschiedene zelluläre Prozesse, die auf der Cathepsinaktivität beruhen, wie z. B. Proteinabbau, Antigenpräsentation und Apoptose .

Zu den molekularen Zielstrukturen von this compound gehören die Cathepsine B, L, S, V, F und K . Durch die Hemmung dieser Proteasen kann this compound die Aktivität verschiedener Signalwege modulieren, die am Zellwachstum, der Differenzierung und dem Überleben beteiligt sind . Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten, die durch eine dysregulierte Proteaseaktivität gekennzeichnet sind .

Vorbereitungsmethoden

The synthesis of VBY-825 involves several steps, including the formation of key intermediates and the final coupling reactions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve high yields and purity .

Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and consistency of the compound . This involves optimizing the reaction conditions, purification steps, and quality control measures to ensure that the final product meets the required specifications .

Analyse Chemischer Reaktionen

VBY-825 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation reactions of this compound can lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound . Substitution reactions can introduce different functional groups into the molecule, potentially altering its inhibitory activity and selectivity .

Wissenschaftliche Forschungsanwendungen

VBY-825 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mechanisms of protease inhibition and to develop new inhibitors with improved properties . In biology, this compound is used to investigate the role of cathepsins in various cellular processes, such as protein degradation, antigen presentation, and apoptosis .

In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases involving dysregulated protease activity, such as cancer, neurodegenerative disorders, and inflammatory diseases . It has been used in preclinical studies to evaluate its efficacy in reducing tumor growth, inhibiting bone destruction, and alleviating pain .

In industry, this compound is used in the development of new drugs and therapeutic strategies targeting cathepsins . Its high potency and selectivity make it a valuable tool for drug discovery and development .

Wirkmechanismus

VBY-825 exerts its effects by reversibly inhibiting the activity of multiple cysteine cathepsins . The compound binds to the active site of the cathepsins, preventing them from cleaving their substrates . This inhibition disrupts various cellular processes that rely on cathepsin activity, such as protein degradation, antigen presentation, and apoptosis .

The molecular targets of this compound include cathepsins B, L, S, V, F, and K . By inhibiting these proteases, this compound can modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival . This makes it a promising candidate for the treatment of diseases characterized by dysregulated protease activity .

Vergleich Mit ähnlichen Verbindungen

VBY-825 ist einzigartig in seiner Fähigkeit, mehrere Cystein-K cathepsine mit hoher Wirksamkeit und Selektivität zu hemmen . Ähnliche Verbindungen umfassen andere Cathepsin-Inhibitoren, wie z. B. E-64, CA-074 und K11777 . Diese Inhibitoren zielen ebenfalls auf Cystein-K cathepsine ab, können sich jedoch in ihrer Selektivität, Wirksamkeit und ihrem Wirkmechanismus unterscheiden .

Zum Beispiel ist E-64 ein potenter Inhibitor der Cathepsine B und L, hat aber eine begrenzte Aktivität gegen andere Cathepsine . CA-074 ist ein selektiver Inhibitor von Cathepsin B, während K11777 auf Cathepsine K und S abzielt . Im Vergleich zu diesen Inhibitoren bietet this compound eine breitere Hemmung mehrerer Cathepsine, was es zu einem vielseitigen Werkzeug für die wissenschaftliche Forschung und therapeutische Anwendungen macht .

Eigenschaften

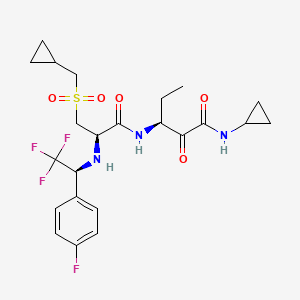

IUPAC Name |

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUXXDKQNAHHON-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310340-58-9 | |

| Record name | VBY-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

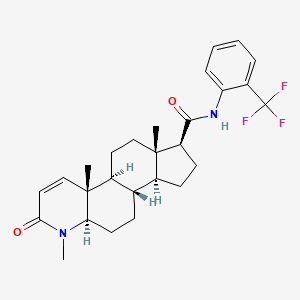

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

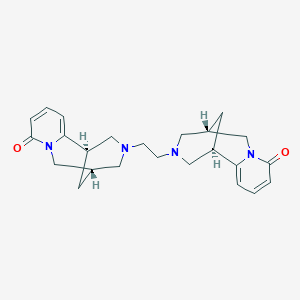

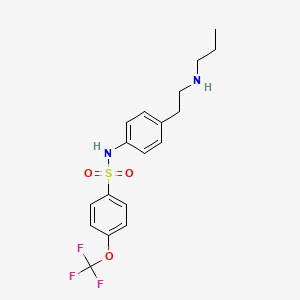

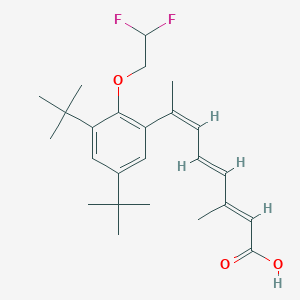

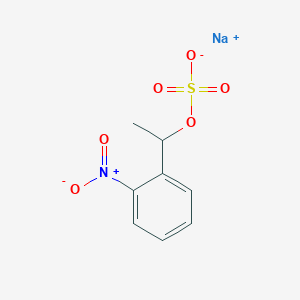

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)